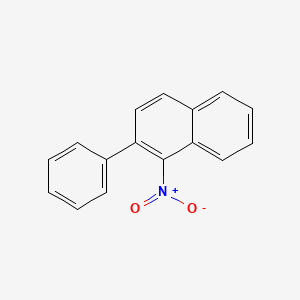

1-Nitro-2-phenylnaphthalene

Descripción

Contextualization within Nitrated Polycyclic Aromatic Hydrocarbons (PAHs) and Phenylnaphthalene Derivatives

1-Nitro-2-phenylnaphthalene belongs to two significant classes of organic compounds: nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs) and phenylnaphthalene derivatives. Nitro-PAHs are PAHs that contain at least one nitro group (-NO2) attached to the aromatic ring system. researchgate.net This class of compounds is of considerable interest due to the strong electron-withdrawing nature of the nitro group, which significantly influences the electronic properties and reactivity of the parent PAH.

Phenylnaphthalenes are a subclass of PAHs characterized by a naphthalene (B1677914) core substituted with one or more phenyl groups. The introduction of a phenyl group can impact the molecule's steric and electronic properties, and these compounds often serve as precursors to more complex molecular architectures. Current time information in Bangalore, IN. Phenylnaphthalene derivatives, including hydroxylated and aminated versions, have been investigated for a range of biological activities. Current time information in Bangalore, IN. this compound, therefore, combines the structural features of both these families, leading to a unique set of chemical characteristics and reactivity patterns.

Significance in Contemporary Organic Synthesis and Chemical Sciences

The significance of this compound in contemporary organic synthesis stems primarily from its role as a versatile synthetic intermediate. The nitro group, being a strong deactivating group, can direct further electrophilic substitution and can be readily transformed into other functional groups, most notably an amino group. The resulting 2-phenyl-1-naphthylamine is a valuable precursor for the synthesis of various dyes and other complex organic molecules. nih.gov The strategic placement of the nitro and phenyl groups on the naphthalene core allows for the construction of intricate molecular frameworks, making it a valuable building block in the design and synthesis of new materials and biologically active compounds. The "2-phenylnaphthalene-type" structural pattern has been identified as a feature in a number of compounds with potential antineoplastic activity. Current time information in Bangalore, IN.

Overview of Existing Research Landscape for Aromatic Nitro Compounds

The research landscape for aromatic nitro compounds is vast and well-established. Historically, aromatic nitro compounds have been pivotal in the development of industrial chemistry, particularly in the synthesis of explosives and dyes. rsc.org In modern organic synthesis, the nitro group is recognized for its utility in a wide array of chemical transformations. rsc.org These include its role as an activating group for nucleophilic aromatic substitution, its ability to participate in cycloaddition reactions, and its facile reduction to an amino group, which opens up a plethora of further synthetic possibilities. rsc.org Research continues to explore new applications for aromatic nitro compounds in areas such as materials science, where their electronic properties are harnessed, and in medicinal chemistry, where they can serve as key intermediates in the synthesis of pharmaceuticals.

Structure

3D Structure

Propiedades

Número CAS |

74886-75-2 |

|---|---|

Fórmula molecular |

C16H11NO2 |

Peso molecular |

249.26 g/mol |

Nombre IUPAC |

1-nitro-2-phenylnaphthalene |

InChI |

InChI=1S/C16H11NO2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H |

Clave InChI |

GCKBNOUMDCESHB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 1 Nitro 2 Phenylnaphthalene

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro group onto the 2-phenylnaphthalene (B165426) backbone via an electrophilic aromatic substitution reaction. The primary challenge in this approach is controlling the position of nitration to selectively obtain the desired 1-nitro isomer.

The nitration of 2-phenylnaphthalene is a classic example of electrophilic aromatic substitution on a substituted naphthalene (B1677914) system. The phenyl group at the C2 position and the inherent reactivity of the naphthalene ring system direct the incoming electrophile (the nitronium ion, NO₂⁺). The α-positions (C1, C4, C5, C8) of the naphthalene ring are kinetically favored for substitution over the β-positions (C3, C6, C7). The presence of the phenyl group at C2 further influences this selectivity, sterically hindering the adjacent C3 position and electronically activating the C1 position, making it the most probable site for nitration.

A common method for the direct nitration of naphthalene and its derivatives is the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The reaction of 2-phenylnaphthalene with this nitrating mixture predominantly yields 1-nitro-2-phenylnaphthalene. While direct nitration of naphthalene itself can produce a mixture of 1- and 2-nitronaphthalenes, the reaction is generally regioselective, with the 1-nitro isomer being the major product, often in a ratio of 9:1 or higher. This inherent selectivity is exploited in the synthesis of this compound.

| Precursor | Nitrating Agent | Catalyst/Solvent | Temperature | Outcome |

| 2-Phenylnaphthalene | Mixed Acid (HNO₃/H₂SO₄) | Dioxane | 100 °C (Boiling Water Bath) | High yield of this compound |

| Naphthalene | 95% HNO₃ / HBEA-25 Zeolite | 1,2-dichloroethane | -15 °C | High selectivity for 1-nitronaphthalene (B515781) (Ratio 19.2:1) |

| Naphthalene | Acetyl nitrate (B79036) | Phosphonium ionic liquid | Not specified | 74% yield of 1-nitronaphthalene |

Achieving high selectivity and yield requires careful optimization of reaction parameters. Factors such as temperature, reaction time, solvent, and the nature of the nitrating agent are critical. Lowering the reaction temperature can often improve the selectivity for the kinetically favored product, 1-nitronaphthalene, by minimizing the formation of thermodynamic byproducts and dinitrated species.

Recent advancements have focused on developing milder and more selective nitrating systems to move away from the harsh conditions of mixed acids. These include:

Zeolite Catalysts: Using solid acid catalysts like HBEA zeolites can enhance regioselectivity in naphthalene nitration, achieving a high ratio of the 1-nitro isomer to the 2-nitro isomer. This approach offers the advantages of catalyst recyclability and reduced acidic waste.

Alternative Nitrating Agents: Reagents such as N-nitrosaccharin, activated by a Lewis acid, provide a controllable source of the nitronium ion, allowing for mild and practical nitration of a broad range of aromatic compounds with high functional group tolerance. Other systems, like cerium ammonium (B1175870) nitrate or bismuth nitrate on silica (B1680970) gel, have also been employed for the nitration of naphthalene, often resulting in good yields of the 1-nitro product.

Continuous Flow Reactors: Continuous-flow nitration processes offer superior control over reaction parameters like temperature and residence time. This enhanced control minimizes the formation of impurities and byproducts, leading to higher yields and purity of the desired product.

| Parameter | Effect on Nitration | Rationale |

| Temperature | Lower temperatures generally increase selectivity for the 1-nitro isomer. | Reduces the rate of competing side reactions and formation of dinitrated products. |

| Nitrating Agent | Milder agents (e.g., N-nitrosaccharin) can improve functional group tolerance. | Avoids the harsh, corrosive nature of traditional mixed acids. |

| Catalyst | Solid acid catalysts (e.g., zeolites) can enhance regioselectivity and are reusable. | Provides a structured environment that can favor specific isomer formation. |

| Reaction System | Continuous-flow reactors allow for precise control and improved safety. | Minimizes localized overheating and reduces reaction time, suppressing byproduct formation. |

Cross-Coupling Approaches and Modified Ullmann Reactions

Cross-coupling reactions provide a powerful alternative for constructing the this compound skeleton by forming a key carbon-carbon (C-C) bond. These methods offer high versatility by allowing the connection of two pre-functionalized fragments.

Modern organic synthesis has increasingly utilized nitroarenes as electrophilic coupling partners in cross-coupling reactions, treating the nitro group as a "pseudo-halide". This strategy is attractive because nitroarenes are readily available through direct nitration of aromatic compounds.

A plausible synthetic route to this compound using this approach would be the Suzuki-Miyaura coupling of a nitronaphthalene halide (e.g., 2-bromo-1-nitronaphthalene) with phenylboronic acid. Alternatively, a nitroarene could be coupled with an aryl halide, for instance, reacting 1-nitro-2-halonaphthalene with a phenyl-containing organometallic reagent. The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has been modified to facilitate C-N and C-C bond formation under milder conditions. A modified Ullmann-type C-C coupling could potentially be employed to connect a phenyl group to a nitronaphthalene precursor.

The success of cross-coupling reactions hinges on the development of highly efficient catalyst systems. Palladium and copper are the most common metals used for these transformations.

Palladium Catalysts: For Suzuki-Miyaura and similar cross-coupling reactions, palladium-based catalysts are paramount. Ligand design is crucial for catalyst activity. For example, the development of bulky, electron-rich phosphine (B1218219) ligands like BrettPhos has enabled the challenging oxidative addition of the Ar-NO₂ bond, allowing nitroarenes to be used as electrophiles. More recently, N-heterocyclic carbene (NHC) ligands have been shown to form highly active palladium catalysts that can facilitate these couplings with reduced catalyst loadings.

Copper Catalysts: Copper catalysts are central to the Ullmann reaction. Modern protocols often use copper(I) salts in combination with specific ligands, such as diamines, amino alcohols, or diketones, which make the reaction truly catalytic and allow it to proceed under much milder temperatures than the classical, stoichiometric version. Polystyrene-supported copper complexes have also been developed as eco-friendly, reusable catalysts for various C-C and C-N bond-forming reactions.

Multi-Step Convergent and Divergent Synthesis Pathways

The synthesis of this compound can also be embedded within more complex, multi-step synthetic plans. These can be categorized as convergent or divergent.

A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. In this context, 2-phenylnaphthalene could serve as a key intermediate. From this precursor, a divergent approach could be used to synthesize a library of derivatives through various functionalizations. One branch of this synthesis would be the direct nitration to yield this compound, while other branches could involve halogenation, acylation, or sulfonation at different positions to create a range of substituted 2-phenylnaphthalene compounds.

Strategies Utilizing Substituted Naphthalene Scaffolds

The synthesis of this compound fundamentally relies on the availability of the 2-phenylnaphthalene starting material. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. quora.com

While specific experimental details for the nitration of 2-phenylnaphthalene are not extensively detailed in readily available literature, the general procedure for the nitration of aromatic compounds can be applied. docbrown.info The reaction typically involves the careful addition of the nitrating mixture to a solution of 2-phenylnaphthalene, often with cooling to control the exothermic reaction. The regioselectivity of the reaction is directed towards the 1-position of the naphthalene ring, which is activated by the phenyl group at the 2-position.

Table 1: General Conditions for Nitration of Aromatic Compounds

| Parameter | Typical Conditions |

| Nitrating Agent | Concentrated Nitric Acid / Concentrated Sulfuric Acid |

| Substrate | 2-Phenylnaphthalene |

| Solvent | Often the reaction is run neat or in a solvent like acetic acid or dichloromethane. |

| Temperature | Typically controlled between 0°C and room temperature. |

| Work-up | Quenching with ice water followed by extraction and purification. |

This table represents generalized conditions for aromatic nitration and may require optimization for the specific synthesis of this compound.

Integration of Nitro Group Introduction into Complex Syntheses

The synthesis of this compound is often not an end in itself but rather a crucial step in the production of more complex molecules, such as azo dyes. A notable example is its use as a precursor to 1-amino-2-phenylnaphthalene (B3369506). google.com The nitro group can be readily reduced to an amino group, which is a versatile functional group for further chemical transformations.

The reduction of this compound to 1-amino-2-phenylnaphthalene can be achieved through various methods, including the Béchamp reduction, which utilizes iron filings in an acidic medium. google.com This subsequent transformation highlights the strategic importance of the initial nitration step in accessing a wider range of functionalized phenylnaphthalene derivatives.

Green Chemistry Approaches in this compound Synthesis

Traditional nitration methods, while effective, often involve harsh acidic conditions and the generation of significant acid waste, posing environmental concerns. Consequently, the development of greener synthetic routes is an active area of research.

Sustainable Reagent Development for Nitroarene Synthesis

The development of sustainable nitrating agents is a key focus in green chemistry. Research into solid-supported inorganic nitrates on silica gel under microwave irradiation has shown promise for the environmentally benign synthesis of aromatic nitro compounds. researchgate.net Another approach involves the use of tert-butyl nitrite (B80452) as a nitrating agent, which can operate under milder, solvent-free conditions for certain substrates. dtic.mil The application of these more sustainable reagents to the synthesis of this compound could significantly reduce the environmental impact of its production.

Chemical Reactivity and Transformation Studies of 1 Nitro 2 Phenylnaphthalene

Reduction Chemistry of the Nitro Group

The nitro group of 1-nitro-2-phenylnaphthalene is a key functional group that governs much of its chemical reactivity. Its reduction opens pathways to various amino-phenylnaphthalene derivatives, which are valuable intermediates in the synthesis of dyes and other complex organic molecules. google.com

The selective reduction of the nitro group in this compound to an amino group is a fundamental transformation. This conversion to 2-phenyl-1-naphthylamine can be achieved using various reducing agents, with the choice of reagent sometimes influencing the final product.

Early studies demonstrated that the reduction of this compound with stannous chloride in the presence of hydrochloric acid does not yield the expected 2-phenyl-1-naphthylamine. Instead, a chlorinated derivative, 4-chloro-2-phenyl-1-naphthylamine, is formed. rsc.org However, when the reduction is carried out using iron filings in acetic acid, the desired 2-phenyl-1-naphthylamine is obtained. rsc.org This highlights the critical role of the reaction conditions in determining the outcome of the reduction.

More contemporary methods for the reduction of nitroarenes often employ catalytic hydrogenation. For instance, amino-substituted 2-phenylnaphthalenes have been synthesized via the hydrogenation of their corresponding nitro precursors. plos.org While the specific conditions for the hydrogenation of this compound are not detailed in the provided context, this method represents a common and efficient route for such transformations.

The following table summarizes the products obtained from the reduction of this compound under different conditions:

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| This compound | Stannous chloride, Hydrochloric acid | 4-Chloro-2-phenyl-1-naphthylamine | rsc.org |

| This compound | Iron, Acetic acid | 2-Phenyl-1-naphthylamine | rsc.org |

| Nitro-2-phenylnaphthalene | Hydrogenation | Amino-2-phenylnaphthalene | plos.org |

The reduction of aromatic nitro compounds, including this compound, is a stepwise process. The generally accepted mechanism, first proposed by Haber, involves the sequential reduction of the nitro group. unimi.it This process proceeds through several intermediates.

The initial step in the reduction of a nitroarene is its conversion to a nitrosoarene. nih.govacs.org This is followed by further reduction to a hydroxylamine (B1172632) derivative. unimi.it Finally, the hydroxylamine is reduced to the corresponding primary amine. unimi.it An alternative pathway, known as the condensation route, involves the reaction of the nitroso intermediate with the hydroxylamine to form an azoxy species, which is then further reduced to the amine. unimi.it

Modern mechanistic studies, employing techniques such as kinetics, electron paramagnetic resonance (EPR), and mass spectrometry, have provided deeper insights into these transformations. nih.govacs.org For example, studies on iron-catalyzed nitro reductions have identified the presence of nitroso intermediates and on-cycle iron hydride complexes as key catalytic species. nih.govacs.org The choice of reducing agent, such as pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (H₃SiPh), can influence the reaction pathway and chemoselectivity. nih.govacs.org

The general mechanism for the reduction of a nitroarene can be summarized as follows:

Direct Route: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Condensation Route: Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar → Ar-N=N-Ar → Ar-NH-NH-Ar → 2 Ar-NH₂

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic rings in this compound towards substitution reactions is influenced by the electronic effects of the nitro group and the phenyl substituent.

The synthesis of this compound itself is an example of an electrophilic aromatic substitution reaction. The nitration of 2-phenylnaphthalene (B165426) results in the formation of this compound. rsc.org This suggests that the C1 position of the naphthalene (B1677914) ring is activated towards electrophilic attack.

Further electrophilic substitution on this compound is expected to be influenced by the existing substituents. The nitro group is a strong deactivating and meta-directing group. vaia.commsu.edu The phenyl group's influence is more complex. In general, electrophilic attack on the naphthalene ring system is favored over the phenyl ring. Naphthalene is inherently more reactive than benzene (B151609) towards electrophilic substitution. uomustansiriyah.edu.iq

Nucleophilic aromatic substitution (SNA) reactions on nitroarenes are also well-documented. researchgate.net The electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. msu.educk12.org In the case of this compound, a nucleophile could potentially substitute a hydrogen atom or, if present, another suitable leaving group on the naphthalene ring. The positions ortho and para to the nitro group are the most activated for nucleophilic attack.

The nitro group, being strongly electron-withdrawing, deactivates the aromatic system towards electrophilic substitution. vaia.commsu.edu This deactivation is a consequence of the reduced electron density in the ring, making it less nucleophilic. For an incoming electrophile, the nitro group directs substitution to the meta position relative to itself. In the context of the naphthalene ring system, the directing effects can be more complex due to the fused ring structure.

Conversely, the nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution. msu.eduresearchgate.net By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The following table summarizes the directing effects of the substituents on the aromatic rings of this compound:

| Substituent | Ring System | Type of Substitution | Directing Effect |

| Nitro (-NO₂) | Naphthalene | Electrophilic | Deactivating, Meta-directing |

| Nitro (-NO₂) | Naphthalene | Nucleophilic | Activating, Ortho/Para-directing |

| Phenyl (-C₆H₅) | Phenyl | Electrophilic | Activating, Ortho/Para-directing |

Photochemical Transformations

The study of the photochemistry of nitroaromatic compounds reveals complex reaction pathways upon irradiation. For this compound, photochemical transformations have been reported, although detailed mechanistic studies are not extensively available in the provided context. iupac.org Generally, nitronaphthalenes are known to be practically non-fluorescent and exhibit efficient intersystem crossing to the triplet state. nih.gov

The photochemical behavior of nitro compounds can involve various transformations, including isomerization, cyclization, and rearrangement reactions. scielo.org.mx For instance, the photochemistry of other nitro-substituted aromatic compounds has been shown to lead to the formation of cyclic products. scielo.org.mx In some cases, the nitro group can be involved in intramolecular redox processes upon photoexcitation.

While a specific photochemical reaction for this compound is cited, the products and mechanisms are not detailed. iupac.org However, it is established that attaching nitrophenyl groups to naphthalene can lead to fluorescent compounds, suggesting that the electronic coupling between the nitro group and the naphthalene core is a critical factor in their photophysical properties. nih.gov

Advanced Spectroscopic Methodologies in Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1-Nitro-2-phenylnaphthalene, a suite of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its structure.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of this compound by revealing through-bond correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com In this compound, COSY spectra would show correlations between the protons within the naphthalene (B1677914) and phenyl ring systems, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each C-H bond in this compound would be represented by a cross-peak in the HSQC/HMQC spectrum, allowing for the direct assignment of protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC correlations would be observed between the protons on the phenyl ring and the carbon atom of the naphthalene ring to which it is attached, and vice-versa. Correlations would also be seen between protons on the naphthalene ring and the carbon atom bearing the nitro group.

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations (Coupled Protons) | HSQC/HMQC Correlations (Directly Bonded Carbon) | HMBC Correlations (2-3 Bond Carbon Correlations) |

| Phenyl H's | Other Phenyl H's | Corresponding Phenyl C's | Other Phenyl C's, Naphthalene C-2 |

| Naphthyl H's | Other Naphthyl H's | Corresponding Naphthyl C's | Other Naphthyl C's, Naphthalene C-1, C-2 |

Isotopic Labeling Strategies for Mechanistic NMR Studies

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a sophisticated technique used to trace reaction pathways and elucidate reaction mechanisms. researchgate.net For instance, in studying the synthesis of this compound, one could use a ¹³C-labeled phenyl precursor. By analyzing the ¹³C NMR spectrum of the final product, the exact location of the labeled carbon can be determined, confirming the connectivity established during the reaction. Similarly, deuterium (B1214612) labeling can be employed to probe kinetic isotope effects, providing insights into the rate-determining steps of a reaction. researchgate.net While specific isotopic labeling studies on this compound are not readily found in the literature, this methodology remains a powerful potential tool for in-depth mechanistic investigations. isotope.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. arxiv.orgspectroscopyonline.com These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. arxiv.orgkurouskilab.com

For this compound, the key functional groups are the nitro group (-NO₂) and the aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group, typically in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the symmetric stretching vibration of the nitro group is often a strong and easily identifiable peak. The aromatic ring vibrations also give rise to characteristic Raman signals.

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1560-1500 (Strong) | Weak/Absent |

| Nitro (-NO₂) | Symmetric Stretch | 1360-1300 (Strong) | Strong |

| Aromatic C-H | Stretch | >3000 | Moderate |

| Aromatic C=C | Stretch | 1600-1450 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. alevelchemistry.co.uk For this compound (C₁₆H₁₁NO₂), HRMS would provide a highly accurate mass measurement, confirming this molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. nih.govnih.govjeolusa.com When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments can provide clues about the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the nitro group (NO₂) or cleavage at the bond connecting the phenyl and naphthalene rings.

Chiroptical Spectroscopic Methods for Stereochemical Analysis (if applicable)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. psu.edue-bookshelf.de this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the phenyl or naphthalene rings, or if the molecule were to adopt a stable, twisted conformation (atropisomerism), then chiroptical methods would be essential for determining its absolute stereochemistry. frontiersin.orgnih.gov In such a hypothetical case, the experimental CD spectrum would be compared with computationally predicted spectra for the different possible stereoisomers to assign the correct configuration.

Computational and Theoretical Investigations of 1 Nitro 2 Phenylnaphthalene

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic properties of molecules. semanticscholar.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other associated properties. For a molecule like 1-Nitro-2-phenylnaphthalene, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or larger, provide a balance of computational cost and accuracy for geometry optimization and energy calculations. nist.gov More computationally intensive ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can be used for higher accuracy energy calculations at key geometries.

The electronic structure of this compound is characterized by the extensive π-conjugated systems of the naphthalene (B1677914) and phenyl rings, perturbed by the strongly electron-withdrawing nitro group (-NO₂). The interaction of these components dictates the distribution of molecular orbitals (MOs).

Frontier Molecular Orbital (FMO) theory is a key application of MO theory for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in reactions. For this compound, the HOMO is expected to be a π-orbital localized predominantly across the electron-rich naphthalene and phenyl rings. Its energy level indicates the molecule's ability to be oxidized or react with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO and localizes it substantially on and around the -NO₂ moiety and the adjacent naphthalene carbon. researchgate.net A low-lying LUMO makes the molecule susceptible to reduction or nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating capability, localized on aromatic rings. |

| LUMO Energy | -2.50 | Indicates electron-accepting capability, influenced by the nitro group. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Suggests moderate chemical reactivity and stability. |

Note: The values in this table are hypothetical and serve to illustrate the typical output of quantum chemical calculations for similar aromatic compounds.

Quantum chemical calculations can map the distribution of electron density across the molecule, predicting reactive sites. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. For this compound, the MEP would show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating their suitability for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the nitrogen atom and potentially on hydrogen atoms of the aromatic rings, highlighting sites susceptible to nucleophilic attack.

Atomic charge calculations, such as those derived from Natural Bond Orbital (NBO) analysis, quantify this distribution. semanticscholar.org These calculated charges help in predicting how the molecule will interact with other polar molecules or ions. researchgate.net

| Atom | Hypothetical Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| N (in NO₂) | +0.60 | Electrophilic center |

| O (in NO₂) | -0.45 | Nucleophilic/electrophile-attracting center |

| C1 (Naphthalene, attached to NO₂) | +0.15 | Susceptible to nucleophilic attack |

| C2 (Naphthalene, attached to Phenyl) | -0.05 | Part of the π-system |

Note: The values in this table are for illustrative purposes, based on general principles for nitroaromatic compounds.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the naphthalene and phenyl rings. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule and the energy barriers between different conformations. ic.ac.uk

A Potential Energy Surface (PES) can be constructed by systematically changing the dihedral angle between the two aromatic rings and calculating the molecule's total energy at each point. nih.govlibretexts.org For biphenyl and its derivatives, the lowest energy conformation is typically a twisted structure, which represents a compromise between two opposing effects:

π-Conjugation: A planar arrangement (0° or 180° dihedral angle) maximizes the overlap of π-orbitals between the rings, which is electronically stabilizing.

Steric Hindrance: A planar arrangement leads to significant repulsive steric clashes between the hydrogen atoms on the adjacent rings. In this compound, this repulsion would be exacerbated by the bulky nitro group.

The global minimum on the PES corresponds to the most stable conformer, which for this molecule is expected to have a significant twist angle to alleviate steric strain. The peaks on the PES represent transition states for rotation, and their height determines the energy barrier to interconversion between conformers. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. kaist.ac.krethz.ch For a reaction involving this compound, such as electrophilic aromatic substitution or reduction of the nitro group, the entire reaction pathway can be modeled. This involves identifying and calculating the structures and energies of the reactants, products, any intermediates, and, most importantly, the transition states (TS). ibs.re.kr

The transition state is the highest energy point along the minimum energy pathway connecting reactants and products. nih.gov Its structure represents the "point of no return" in a chemical reaction. By characterizing the TS, chemists can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. Transition state theory can then be used to predict reaction rate constants. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

One of the powerful applications of quantum chemical calculations is the prediction of various types of spectra, which can then be compared with experimental results to validate the computed structure. mdpi.com

Vibrational Spectroscopy: Calculations of harmonic vibrational frequencies can predict the locations of peaks in the Infrared (IR) and Raman spectra. nih.gov These predicted spectra can be used to assign specific vibrational modes (e.g., the symmetric and asymmetric stretches of the NO₂ group, C-H stretches of the aromatic rings) to experimentally observed bands.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Visible spectrum. researchgate.net For this compound, these calculations would model the π → π* transitions within the aromatic systems.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |

| NO₂ Asymmetric Stretch | 1530 | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1345 | 1335 - 1370 |

| Aromatic C=C Stretch | 1450 - 1600 | 1400 - 1620 |

Note: Calculated frequencies are often systematically overestimated and scaled by a correction factor to better match experimental data.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules over time. researchgate.net MD uses classical mechanics (force fields) to model the interactions between atoms and molecules.

For this compound, MD simulations could be employed to:

Study Solvation: Simulate how the molecule interacts with solvent molecules, determining its solvation free energy and preferred orientation in different media.

Analyze Condensed-Phase Behavior: Model the interactions between multiple this compound molecules in a liquid or solid state, exploring phenomena like π-π stacking. westmont.edu

Investigate Intermolecular Forces: Quantify the van der Waals and electrostatic interactions between this compound and other molecules, such as other PAHs or biological macromolecules. nih.gov This is crucial for understanding its physical properties and its distribution in environmental or biological systems. acs.org

Mechanistic Elucidation of Reactions Involving 1 Nitro 2 Phenylnaphthalene

Kinetic Studies and Rate Law Determination

Kinetic studies are foundational to understanding reaction mechanisms, as they provide quantitative data on reaction rates and the factors that influence them. The determination of a reaction's rate law, an equation that links the reaction rate with the concentrations of reactants, is a primary objective. While specific kinetic data for reactions of 1-nitro-2-phenylnaphthalene are not extensively available in the public domain, the principles of kinetic analysis can be applied, and analogies can be drawn from studies on related nitronaphthalene compounds.

For instance, the atmospheric photolysis of nitronaphthalenes is a significant degradation pathway. Studies on 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648) have shown that their photolysis rates differ, indicating a strong dependence on the isomer structure. tandfonline.comdtu.dkresearchgate.net The photolysis rate constant for 1-nitronaphthalene is significantly higher than that of 2-nitronaphthalene. tandfonline.comdtu.dk This suggests that the position of the nitro group relative to the aromatic system is a critical factor in determining the rate of photochemical reactions. For this compound, the presence of the phenyl group at the 2-position would likely influence the electronic distribution and steric environment of the nitro group, thereby affecting its reaction kinetics compared to unsubstituted 1-nitronaphthalene.

A hypothetical rate law for a reaction involving this compound, for example, its reduction, could be determined by systematically varying the concentrations of the reactant and any other reagents (e.g., a reducing agent) and monitoring the rate of disappearance of the starting material or the appearance of a product. The general form of the rate law would be:

Rate = k[this compound]^m[Reagent]^n

In the context of adsorption processes, which are relevant to the environmental fate of such compounds, kinetic models like the pseudo-first-order and pseudo-second-order rate equations are often employed. For example, the adsorption of 1-nitronaphthalene onto activated carbon has been shown to follow second-order or mixed-order kinetics depending on the experimental conditions. researchgate.netchula.ac.thresearchgate.net Such studies provide insights into the rate-limiting steps of the adsorption process.

Table 1: Comparison of Gas-Phase Photolysis Rate Constants for Nitronaphthalenes

| Compound | Relative Photolysis Rate Constant (k/k_NO2) | Atmospheric Half-life (approx.) |

| 1-Nitronaphthalene | 0.07 tandfonline.comdtu.dk | ~3 days nih.gov |

| 2-Nitronaphthalene | 0.005 tandfonline.comdtu.dk | Longer than 1-nitronaphthalene |

This table is illustrative and based on data for related compounds. Specific kinetic data for this compound is needed for a direct comparison.

Isotopic Labeling Experiments to Probe Bond Cleavage and Formation

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for bond-breaking and bond-forming events. cernobioscience.comslideshare.net By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the position of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy.

In the context of this compound, isotopic labeling could be instrumental in elucidating the mechanism of its known photochemical transformation in methanol (B129727). The photolysis of this compound in methanol yields 2-phenyl-1,4-naphthoquinone-4-monoxime, among other products. A proposed mechanism involves the isomerization of the nitro group to a nitrite (B80452) ester.

To verify this, one could synthesize this compound with an ¹⁸O-labeled nitro group (C₁₀H₆(C₆H₅)(N¹⁸O₂)). If the reaction proceeds through a nitrite intermediate, the ¹⁸O label would be expected to be incorporated into the oxime functional group of the product, 2-phenyl-1,4-naphthoquinone-4-mon(¹⁸O)xime. Mass spectrometry analysis of the product would reveal an increased molecular weight corresponding to the presence of the ¹⁸O isotope, confirming the intramolecular rearrangement.

Similarly, to probe the role of the solvent, the reaction could be carried out in deuterated methanol (CD₃OD). If hydrogen abstraction from the solvent is a key step in the formation of byproducts or in the reduction of intermediates, the incorporation of deuterium (B1214612) into the product molecules would be observed. For example, if the reaction involves radical intermediates that abstract a hydrogen atom from the solvent, deuterated products would be formed. nih.gov

Characterization of Reaction Intermediates

The direct observation and characterization of transient reaction intermediates are crucial for confirming a proposed reaction mechanism. These species are often short-lived and present in low concentrations, making their detection challenging. Techniques such as flash photolysis coupled with transient absorption spectroscopy are invaluable for studying these fleeting species. researchgate.netacs.org

In the photochemistry of nitroaromatic compounds, several types of intermediates are commonly proposed. For this compound, photochemical reactions are expected to proceed through excited singlet and triplet states. Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. acs.org These excited states are the true reactants in photochemical processes.

Transient absorption studies on 1-nitronaphthalene have identified its lowest energy triplet state as the primary photophysical channel. acs.org The relaxation of this excited state can lead to the chemical transformations observed. For this compound, it is proposed that the excited state can undergo a nitro-nitrite rearrangement to form a nitrite ester intermediate (Ar-O-N=O). This intermediate is a key precursor to the formation of the observed product, 2-phenyl-1,4-naphthoquinone-4-monoxime. nih.gov

Furthermore, homolytic cleavage of the C-N bond in the excited state can lead to the formation of a phenylnaphthalenyl radical and nitrogen dioxide (•NO₂). acs.org Recombination of these radicals or their reaction with the solvent can lead to a variety of products. In the presence of oxygen, the excited triplet state of nitronaphthalenes can also lead to the formation of singlet oxygen and other radical species. unito.it

The reaction of the excited triplet state of 1-nitronaphthalene with nitrite has been shown to produce dinitronaphthalene isomers, indicating the involvement of radical and excited-state reactions. nih.gov

Table 2: Proposed Intermediates in the Photolysis of this compound

| Intermediate | Proposed Role |

| Excited Singlet State | Initial state upon photoexcitation |

| Excited Triplet State | Key reactive intermediate in photochemical reactions acs.org |

| Nitrite Ester (Ar-O-N=O) | Precursor to oxime formation via nitro-nitrite rearrangement nih.gov |

| Phenylnaphthalenyl Radical | Formed via C-N bond cleavage acs.org |

| Nitrogen Dioxide (•NO₂) | Formed via C-N bond cleavage acs.org |

Computational Verification of Proposed Mechanisms

Computational chemistry provides a powerful tool for investigating reaction mechanisms, offering insights that can be difficult or impossible to obtain through experiments alone. nih.gov Using methods like Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction, calculating the energies of reactants, products, transition states, and intermediates. acs.orgscispace.com

For the reactions of this compound, computational studies could be employed to:

Verify the feasibility of proposed pathways: By calculating the activation energies for different possible reaction steps, the most likely pathway can be identified. For example, the energy barrier for the nitro-nitrite isomerization could be calculated and compared to that of direct C-N bond cleavage.

Characterize transition state structures: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a deeper understanding of the reaction coordinate.

Predict the stability of intermediates: The relative energies of proposed intermediates can be calculated to assess their likelihood of formation and their potential lifetimes.

Simulate spectroscopic properties: The calculation of spectroscopic data (e.g., IR, NMR, UV-Vis) for proposed intermediates can aid in their experimental identification.

Computational studies on related nitroaromatic compounds have provided valuable mechanistic insights. For instance, studies on the unimolecular decomposition of nitrobenzene (B124822) have shown that the formation of C₆H₅• + •NO₂ is dominant at high temperatures, while the formation of C₆H₅O• + •NO via a nitrite intermediate is competitive at lower temperatures. acs.org Similar computational approaches could be applied to this compound to understand its thermal and photochemical decomposition pathways.

Furthermore, computational models have been used to study the reduction of nitroaromatic compounds, suggesting a four-step electron-proton-electron-proton transfer mechanism in some cases. dnu.dp.ua The influence of substituents on the decomposition of nitroaromatic compounds has also been investigated computationally, revealing the complexity of these processes. scispace.com Theoretical studies on the photophysics of 1-nitronaphthalene have provided evidence for an intramolecular rearrangement mechanism involving the triplet state, leading to photodegradation. acs.org These computational frameworks provide a robust basis for future in-silico investigations of the reaction mechanisms of this compound.

Derivatization and Functionalization Strategies for Targeted Academic Research

Synthesis of Substituted 1-Nitro-2-phenylnaphthalene Analogues

The generation of analogues of this compound with varied substitution patterns is crucial for structure-activity relationship (SAR) studies. Several synthetic methodologies can be employed to introduce substituents on either the naphthalene (B1677914) core or the pendant phenyl ring.

Key synthetic strategies primarily revolve around transition-metal-catalyzed cross-coupling reactions and classical aromatic substitution reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of the C-C bond between the naphthalene and phenyl rings. yonedalabs.commt.com The synthesis can be designed to construct the substituted biaryl system first, followed by nitration, or to couple a pre-nitrated aryl component.

A novel and highly efficient approach involves the use of nitroarenes directly as coupling partners in Suzuki-Miyaura reactions. organic-chemistry.org In this method, the nitro group acts as the leaving group, enabling the direct introduction of a phenyl group at the 1-position of a nitronaphthalene derivative. This represents a significant advancement, as it bypasses the need for halogenation of the naphthalene core. organic-chemistry.org

Alternative methods include acid-catalyzed cyclization reactions, for instance, from styrene (B11656) oxides or diols, which can yield the 2-phenylnaphthalene (B165426) core that can be subsequently nitrated. thieme-connect.comrsc.org The regioselectivity of the final nitration step would be a critical consideration in such a sequence.

Table 1: Synthetic Routes to Substituted this compound Analogues

| Route | Description | Key Intermediates | Advantages | Key Research Findings |

|---|---|---|---|---|

| A: Suzuki Coupling then Nitration | Coupling of a 2-halonaphthalene with a substituted phenylboronic acid, followed by regioselective nitration of the resulting 2-phenylnaphthalene. | 2-Bromo or 2-Iodonaphthalene, Substituted Phenylboronic Acid | Wide availability of substituted boronic acids allows for diverse phenyl ring analogues. | The 2-phenylnaphthalene scaffold has been successfully synthesized using this general approach for various applications. umich.edunih.gov |

| B: Nitration then Suzuki Coupling | Nitration of a 2-halonaphthalene to form a 1-nitro-2-halonaphthalene, followed by Suzuki coupling with a substituted phenylboronic acid. | 1-Nitro-2-bromonaphthalene, Substituted Phenylboronic Acid | Controlled introduction of the nitro group at the desired position prior to C-C bond formation. | Palladium-catalyzed coupling of aryl halides is a robust and well-documented method. researchgate.netcommonorganicchemistry.com |

| C: Nitroarene Coupling | Direct Suzuki-Miyaura coupling of a 1-nitronaphthalene (B515781) derivative (where NO2 is the leaving group) with a phenylboronic acid. | Substituted 1-Nitronaphthalene, Phenylboronic Acid | High atom economy; avoids pre-functionalization with halogens. | An innovative catalytic system enables the cleavage of the Ar–NO2 bond for cross-coupling, expanding the scope of biaryl synthesis. organic-chemistry.org |

| D: Cyclization/Annulation | Construction of the 2-phenylnaphthalene core from acyclic precursors (e.g., styrene diols) followed by nitration. | 1-Phenylethane-1,2-diols | Metal-free options are available; can utilize simple starting materials. | Lewis acid-promoted dimerization of styrene diols provides an efficient route to the 2-phenylnaphthalene skeleton. thieme-connect.com |

Preparation of Hybrid Molecules Incorporating this compound Scaffolds

The 2-phenylnaphthalene framework is recognized as a "privileged" structure in medicinal chemistry, notably as a scaffold for designing ligands for biological targets such as the estrogen receptor (ER). nih.gov By integrating the this compound core into larger molecular architectures, novel hybrid molecules with potentially unique biological or material properties can be developed.

The primary strategy for creating such hybrids involves the chemical transformation of the nitro group. The reduction of the nitro group to a primary amine (1-amino-2-phenylnaphthalene) is a key step, as this amine can then serve as a versatile handle for further conjugation. nih.gov This amino derivative can be coupled with a wide range of molecules, including:

Bioactive Moieties: Linking with other pharmacophores, amino acids, or peptides to create dual-action drugs or targeted therapeutics.

Fluorophores or Chromophores: Attachment to dyes or fluorescent units to develop molecular probes or sensors.

Polymeric Backbones: Incorporation into polymers to modify their optical or electronic properties.

The synthesis of N-substituted 2-hydroxynaphthalene-1-carboxanilides, which are structural analogues, has demonstrated that modifications to the phenyl ring system can lead to significant antibacterial and herbicidal activities. mdpi.com This suggests that hybridizing the this compound scaffold through its phenyl or naphthalene rings could also yield compounds with valuable bioactivity.

Table 2: Potential Hybrid Molecules Based on the this compound Scaffold

| Hybrid Molecule Type | Synthetic Strategy | Potential Application | Research Rationale |

|---|---|---|---|

| Peptide Conjugates | Reduce NO₂ to NH₂, then use standard peptide coupling (e.g., EDC, HBTU) to attach an amino acid or peptide sequence. | Targeted drug delivery, enzyme inhibitors | The 2-phenylnaphthalene scaffold is a known pharmacophore. nih.gov Conjugation can enhance targeting and cell permeability. |

| Heterocyclic Hybrids | Convert NO₂ to NH₂, then use condensation or cyclization reactions to build a heterocyclic ring (e.g., imidazole, triazole) onto the naphthalene core. | Medicinal chemistry (e.g., kinase inhibitors), organic electronics | The introduction of N-heterocycles is a common strategy for modulating the pharmacological and electronic properties of molecules. mdpi.com |

| Fluorescent Probes | Couple the 1-amino-2-phenylnaphthalene (B3369506) derivative with a known fluorophore (e.g., coumarin, BODIPY). | Bio-imaging, chemical sensing | The rigid biaryl structure could influence the photophysical properties of the attached fluorophore. |

| DNA-Encoded Library Components | Functionalize the scaffold with linkers suitable for attachment to DNA tags for use in DEL technology. | High-throughput screening, drug discovery | The development of novel, C(sp³)-rich, and three-dimensional building blocks is highly sought after for DEL synthesis. nih.gov |

Exploration of this compound as a Ligand in Catalysis Research

While this compound itself is not a classical ligand for transition metal catalysis, its derivatization offers significant potential for the creation of novel ligand systems, particularly for asymmetric catalysis. The sterically demanding and rigid 2-phenylnaphthalene backbone can create a well-defined chiral pocket around a metal center, which is a desirable feature for inducing enantioselectivity.

The most direct path to a ligand involves the reduction of the nitro group to an amine. The resulting 1-amino-2-phenylnaphthalene is a valuable intermediate. This primary amine can be further elaborated to generate several classes of important ligands:

P,N Ligands: Reaction of the amino group with a chlorophosphine (e.g., Ph₂PCl) would yield a phosphino-amine, a precursor to P,N-type ligands. These are a major class of ligands used in a wide array of asymmetric catalytic reactions. rsc.org

Diimine Ligands: Condensation of 1-amino-2-phenylnaphthalene with appropriate ketones or aldehydes could lead to chiral imines. These can be incorporated into α-diimine or iminopyridine ligand structures, which are effective in nickel and palladium catalysis. nih.govacs.org

N,N Ligands: Dimerization or reaction with a suitable linker could produce chiral diamine ligands.

The potential for atropisomerism, arising from hindered rotation around the C-C single bond connecting the naphthalene and phenyl rings, adds another layer of interest. If substituents are introduced at the ortho-positions of the phenyl ring or the 8-position of the naphthalene ring, stable atropisomers could be isolated, providing a source of non-biaryl axial chirality for ligands.

Table 3: Strategy for Developing Catalytic Ligands from this compound

| Step | Reaction | Resulting Compound Class | Potential Catalytic Application |

|---|---|---|---|

| 1. Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) of the nitro group. | Chiral Primary Amine (1-Amino-2-phenylnaphthalene) | Precursor for all subsequent ligand types. |

| 2a. Phosphinylation | Reaction of the amine with R₂PCl. | P,N-type Ligand Precursor | Asymmetric hydrogenation, hydrosilylation, Suzuki-Miyaura coupling. |

| 2b. Condensation | Reaction of the amine with a dicarbonyl compound (e.g., acenaphthoquinone). | α-Diimine Ligand | Suzuki-Miyaura coupling, polymerization. nih.gov |

| 2c. Schiff Base Formation | Reaction of the amine with a salicylaldehyde (B1680747) derivative. | N,O-type (Schiff Base) Ligand | Asymmetric cyclopropanation, epoxidation. |

Development of Novel Synthetic Building Blocks from this compound

The true synthetic utility of this compound lies in its capacity to be transformed into a variety of other functionalized naphthalene derivatives. The nitro group is one of the most versatile functional groups in organic synthesis, acting as a synthetic linchpin for numerous transformations. nih.govfrontiersin.org

The cornerstone transformation is the reduction of the nitro group to 1-amino-2-phenylnaphthalene . This amine is a significantly more versatile building block than its nitro precursor. From this amine, a host of other functionalities can be introduced via diazotization followed by Sandmeyer or related reactions. This allows the installation of halogens (-F, -Cl, -Br, -I), hydroxyl (-OH), cyano (-CN), and other groups at the 1-position, which would be difficult to achieve directly.

Furthermore, the directing effects of the substituents on the this compound core can be exploited for further functionalization of the aromatic rings. The nitro group is a strong deactivating meta-director, while the phenyl group is an activating ortho-, para-director. This interplay allows for selective electrophilic aromatic substitution on either the naphthalene or phenyl rings, leading to a diverse array of polysubstituted derivatives.

Table 4: Key Synthetic Transformations of this compound

| Starting Material | Reagents/Conditions | Product Functional Group | Resulting Building Block | Synthetic Utility |

|---|---|---|---|---|

| This compound | H₂, Pd/C or SnCl₂/HCl | Amine (-NH₂) | 1-Amino-2-phenylnaphthalene | Precursor for amides, sulfonamides, diazotization reactions, and N-heterocycles. nih.gov |

| 1-Amino-2-phenylnaphthalene | 1. NaNO₂, HCl2. CuBr | Bromo (-Br) | 1-Bromo-2-phenylnaphthalene | Substrate for further cross-coupling reactions (e.g., Sonogashira, Heck). |

| 1-Amino-2-phenylnaphthalene | 1. NaNO₂, HCl2. CuCN | Cyano (-CN) | 1-Cyano-2-phenylnaphthalene | Can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. |

| 1-Amino-2-phenylnaphthalene | 1. NaNO₂, HBF₄2. Heat | Fluoro (-F) | 1-Fluoro-2-phenylnaphthalene | Valuable building block for medicinal chemistry and materials science. |

| This compound | HNO₃, H₂SO₄ | Dinitro (-NO₂) | Dinitro-2-phenylnaphthalene derivative | Precursor to diamino derivatives or for exploring energetic materials. |

Retrosynthetic Analysis of 1 Nitro 2 Phenylnaphthalene and Its Derivatives

Strategic Disconnections and Key Precursors Identification

The retrosynthesis of 1-nitro-2-phenylnaphthalene can be approached through several logical disconnections. The primary strategic bonds to consider are the carbon-nitrogen (C-N) bond of the nitro group and the carbon-carbon (C-C) bond connecting the naphthalene (B1677914) and phenyl rings.

C-N Bond Disconnection: The most straightforward disconnection is that of the C-N bond. This leads back to the precursor 2-phenylnaphthalene (B165426) . The forward reaction is an electrophilic aromatic substitution, specifically the nitration of 2-phenylnaphthalene. rsc.org This reaction is known to yield almost exclusively this compound, making it a highly regioselective and efficient step. rsc.org

C-C Bond Disconnection: An alternative strategy is to disconnect the C-C bond between the two aromatic rings. This approach leads to different sets of precursors depending on the specific forward reaction envisioned.

From a Naphthylamine Precursor: One pathway involves disconnecting the molecule into a 1-nitro-2-naphthylamine synthon and a phenyl synthon. The practical chemical equivalents for the forward synthesis would be the diazotized form of 1-nitro-2-naphthylamine reacting with benzene (B151609) . rsc.org This constitutes a Gomberg-Bachmann-type reaction.

From a Nitronaphthalene Precursor: A modern approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. A Suzuki coupling disconnection would identify 1-nitro-2-bromonaphthalene and phenylboronic acid as key precursors. A related synthesis has been demonstrated using 1-nitronaphthalene (B515781) and bromobenzene with a palladium catalyst, which suggests a direct arylation strategy. rsc.org

These primary disconnections are summarized in the table below.

| Disconnection Type | Bond Cleaved | Precursors | Corresponding Forward Reaction |

| Functional Group Introduction | C1(Naphthyl)–NO₂ | 2-Phenylnaphthalene | Electrophilic Nitration |

| Carbon-Carbon Bond Formation | C2(Naphthyl)–C1(Phenyl) | 1-Nitro-2-naphthylamine, Benzene | Gomberg-Bachmann Reaction |

| Carbon-Carbon Bond Formation | C2(Naphthyl)–C1(Phenyl) | 1-Nitro-2-bromonaphthalene, Phenylboronic acid | Suzuki Cross-Coupling |

| Carbon-Carbon Bond Formation | C2(Naphthyl)–C1(Phenyl) | 1-Nitronaphthalene, Bromobenzene | Palladium-Catalyzed Direct Arylation rsc.org |

Each of these strategies offers a viable route to the target molecule, with the choice often depending on the availability of starting materials, desired yield, and scalability.

Application of Computer-Assisted Retrosynthesis Tools

Computer-Assisted Synthesis Planning (CASP) has become an invaluable tool for designing and evaluating synthetic routes. researchgate.net These programs can be broadly categorized into rule-based systems and those driven by artificial intelligence (AI) and machine learning.

Rule-Based Systems: The first generation of CASP tools, such as LHASA (Logic and Heuristics Applied to Synthetic Analysis) and SYNTHIA™, operate using a large database of expert-coded reaction "transforms." rsc.orgnih.gov When a target molecule like this compound is entered, the software applies these rules in reverse to identify potential precursors. nih.gov For instance, it would recognize the nitro group and suggest a nitration transform, identifying 2-phenylnaphthalene as a precursor. Similarly, it could identify the biaryl linkage and suggest various cross-coupling transforms. sigmaaldrich.com

AI and Machine Learning Approaches: More recent developments utilize deep learning and neural networks to predict retrosynthetic pathways without relying on manually coded rules. arxiv.org These models are trained on vast datasets of known reactions from chemical literature and patents. rsc.org Models based on sequence-to-sequence (seq2seq) or transformer architectures can treat retrosynthesis as a "translation" problem, converting a product's molecular representation (like SMILES) into the representations of its reactants. rsc.orgarxiv.org These AI-driven tools can sometimes propose novel or non-intuitive disconnections that might be overlooked by a human chemist. acs.org

| Tool Type | Underlying Principle | Examples | Strengths | Limitations |

| Rule-Based Expert Systems | Applies a library of human-coded chemical reaction rules (transforms) in reverse. rsc.org | LHASA, SYNTHIA™ rsc.orgnih.gov | High chemical validity, interpretable suggestions. arxiv.org | Limited to known reaction types within its database; cannot invent novel chemistry. arxiv.org |

| Machine Learning / AI | Learns reaction patterns from large datasets to predict precursors without explicit rules. acs.org | seq2seq models, Transformer-based models rsc.org | Can identify novel and non-obvious pathways; constantly improves with more data. acs.org | Predictions can be chemically invalid; may struggle with complex stereochemistry or ring systems. rsc.orgarxiv.org |

| Similarity-Based Methods | Proposes disconnections based on analogy to precedent reactions with similar molecular structures. nih.gov | N/A | Mimics the implicit strategies found in large reaction databases. nih.gov | Performance is highly dependent on the quality and scope of the reaction knowledge base. nih.gov |

Evaluation of Synthetic Accessibility and Efficiency Metrics

Once one or more potential synthetic routes are proposed, they must be evaluated for feasibility and efficiency. This is done by assessing the synthetic accessibility (SA) of the target and its intermediates, along with other efficiency metrics.

Synthetic Accessibility (SA): SA is a measure of how easily a compound can be synthesized. nih.gov Computational methods for estimating SA generally fall into two categories:

Fragment-Based: These approaches analyze the molecule's structure by breaking it down into fragments and comparing them to a database of known, easily accessible chemical fragments. The final SA score is a combination of fragment contributions and a complexity penalty. nih.gov A popular example is the SAscore, which ranges from 1 (easy to synthesize) to 10 (very difficult to synthesize). researchgate.net

Retrosynthesis-Based: Programs like RASA (Retrosynthesis-Based Assessment of Synthetic Accessibility) evaluate SA by considering the number of possible effective synthetic routes and the complexity of the most favorable reaction. tsijournals.com

Efficiency Metrics: Beyond computational scores, a route's efficiency is judged by several practical factors:

Step Count: The total number of reactions required from starting materials to the final product. Shorter routes are generally preferred.

Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.

Cost and Availability of Starting Materials: The economic viability of a route depends heavily on the price and commercial availability of the initial precursors.

Ideality: A concept that measures the efficiency of a synthesis by comparing the number of bond-forming and strategic redox reactions to the total number of steps. nih.gov

| Metric/Method | Type | Principle | Common Use |

| SAscore | Computational Score | Combines fragment contributions with a penalty for molecular complexity (e.g., stereocenters, rings). nih.gov | Rapidly screen large libraries of virtual compounds for ease of synthesis. nih.gov |

| RASA | Computational Score | Assesses the number of viable retrosynthetic routes and the complexity of the best one. tsijournals.com | In-depth analysis of a single target's synthetic feasibility. |

| Step Count | Route Metric | Total number of synthetic transformations in a pathway. | Comparing the length and efficiency of different proposed routes. |

| Overall Yield | Route Metric | Product of the yields of all individual steps in the synthesis. | Determining the practical output and material efficiency of a route. |

| Atom Economy | Reaction Metric | (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100%. | Assessing the "greenness" or waste-efficiency of a chemical reaction. |

Designing Novel Retrosynthetic Pathways for Complex Analogues

Designing pathways for complex analogues of this compound requires moving beyond standard disconnections and exploring more advanced or unconventional strategies. This is particularly true when analogues contain dense functionalization or intricate stereochemistry.

Advanced C-C Bond Formations: For structurally complex biaryl analogues, traditional cross-couplings might be supplemented with C-H activation/functionalization strategies. This approach avoids the need to pre-functionalize starting materials with halides or organometallic groups, leading to a more efficient synthesis.

Building the Naphthalene Core: Instead of starting with a pre-formed naphthalene ring, novel pathways can construct the ring system during the synthesis. This is a powerful strategy for accessing highly substituted or unusual substitution patterns.

Electrocyclization: A key strategy involves forming a triene intermediate that can undergo a 6π-electrocyclization followed by an elimination or oxidation step to afford the aromatic naphthalene core. researchgate.net This approach has been used to convert isoquinolines into naphthalene derivatives. researchgate.net

Diels-Alder Reactions: A [4+2] cycloaddition can be a powerful tool for constructing the bicyclic naphthalene system from simpler acyclic or monocyclic precursors. nih.gov

Skeletal Editing: This cutting-edge strategy involves the precise insertion, deletion, or exchange of atoms within the core scaffold of a molecule. researchgate.net For example, a protocol has been developed for the nitrogen-to-carbon transmutation of isoquinolines to naphthalenes, offering a novel retrosynthetic disconnection where a C-C bond in the naphthalene product corresponds to a C-N bond in the isoquinoline (B145761) precursor. researchgate.net

Leveraging CASP for Novelty: Computer-assisted tools can be instrumental in this process. By adjusting search parameters to disfavor common reactions or to prioritize certain types of bond formations, chemists can prompt the software to find non-obvious or unconventional routes. nih.gov AI-based tools, by learning from the entirety of published chemistry, may identify rare or emerging reactions that can be applied to create complex analogues. acs.org

| Strategy | Retrosynthetic Logic | Potential Application for Analogues |

| Late-Stage C-H Functionalization | Disconnect C-H bond instead of a C-X (X=halide) bond. | Introduce phenyl groups or other substituents onto a pre-existing nitronaphthalene core without prior halogenation. |

| Electrocyclization Cascade | Disconnect the naphthalene ring into a functionalized triene precursor. researchgate.net | Synthesize analogues with specific substitution patterns that are difficult to achieve via direct substitution on naphthalene. |

| Diels-Alder Cycloaddition | Disconnect the bicyclic ring system into a diene and a dienophile. nih.gov | Construct complex, sp³-rich fused ring systems attached to the naphthalene core. |

| Skeletal Editing | Transform one core skeleton into another (e.g., isoquinoline → naphthalene). researchgate.net | Access isotopically labeled analogues or analogues with substitution patterns guided by the precursor's chemistry. |

By combining these advanced strategies with computational tools, chemists can significantly expand the accessible chemical space around the this compound scaffold, enabling the synthesis of novel and complex analogues for further research.

Broader Academic Applications and Emerging Research Frontiers

Role in Fundamental Organic Reaction Development

1-Nitro-2-phenylnaphthalene plays a significant role as a key intermediate and a model substrate in the development and understanding of fundamental organic reactions. Its synthesis and subsequent transformations provide insights into reaction mechanisms, regioselectivity, and the influence of functional groups on reactivity.

The primary route to this compound is through the electrophilic nitration of 2-phenylnaphthalene (B165426). rsc.org This reaction itself is a classic example of electrophilic aromatic substitution on a polycyclic aromatic hydrocarbon. The position of nitration is a subject of academic interest, and studies have shown that under mild conditions, the nitration of 2-phenylnaphthalene predominantly yields this compound. rsc.org This regioselectivity offers a valuable case study for theoretical and computational chemistry to model the electronic and steric influences that direct the incoming nitro group to the C1 position.

Furthermore, the reactivity of this compound is a rich field for studying the interplay of its functional groups. The reduction of the nitro group is a particularly well-documented transformation that highlights the influence of reaction conditions on the outcome. For instance, the reduction of this compound with stannous chloride in hydrochloric acid results in the formation of 4-chloro-2-phenyl-1-naphthylamine. rsc.org In contrast, employing iron in acetic acid as the reducing system leads to the formation of 2-phenyl-1-naphthylamine. rsc.org This divergence in products underscores the role of the reagent and reaction medium in directing the course of a reaction, providing a practical example for advanced organic chemistry education and research into reaction mechanisms.

The resulting amine, 2-phenyl-1-naphthylamine, is a valuable precursor in the synthesis of other complex molecules. A notable application is its use as an intermediate in the preparation of azo dyes. google.com The process involves the reduction of this compound to the corresponding amine, which is then diazotized and coupled with another aromatic compound to form the dye. google.com This sequence of reactions is a cornerstone of industrial organic synthesis and provides a platform for developing new dye molecules with tailored properties.

The following table summarizes the key reactions involving this compound in fundamental organic reaction development:

| Reaction Type | Reactants | Key Reagents | Product(s) | Significance |

| Electrophilic Nitration | 2-Phenylnaphthalene | Nitrating mixture (e.g., HNO₃/H₂SO₄) | This compound | Study of regioselectivity in electrophilic aromatic substitution. rsc.org |

| Reduction | This compound | Stannous chloride, Hydrochloric acid | 4-Chloro-2-phenyl-1-naphthylamine | Demonstrates the influence of reagents on reaction pathways. rsc.org |

| Reduction | This compound | Iron, Acetic acid | 2-Phenyl-1-naphthylamine | Provides an alternative reduction pathway with a different outcome. rsc.org |

| Azo Dye Synthesis | 2-Phenyl-1-naphthylamine (from reduction of this compound) | Diazotizing agents, Coupling components | Azo dyes | Application as an intermediate in the synthesis of functional molecules. google.com |

Potential in Advanced Materials Chemistry (excluding biological/clinical)

The structural motifs present in this compound—the phenylnaphthalene core and the nitro group—suggest its potential as a precursor and building block in the field of advanced materials chemistry, particularly in optoelectronics and supramolecular chemistry.

While direct applications of this compound in optoelectronics are not extensively documented, the phenylnaphthalene scaffold is a known component in materials with interesting electronic and photophysical properties. Phenylnaphthalene derivatives have been investigated for their use in liquid crystals, which are crucial components in various optoelectronic devices. icm.edu.plwat.edu.pl The rigid and planar nature of the naphthalene (B1677914) system, combined with the added conjugation from the phenyl group, can facilitate π-π stacking and charge transport, which are desirable properties for organic semiconductors.

Research on polythiophenes bearing a 2-phenylnaphthalene side group has shown that these polymers exhibit liquid crystalline phases and fluorescence, making them promising for applications in organic light-emitting diodes (OLEDs) and other display technologies. acs.org The synthesis of such polymers often involves the functionalization of the phenylnaphthalene core, a role for which this compound could be a suitable starting material. The nitro group can be converted into a variety of other functional groups, such as amines or halides, which can then be used to polymerize or attach the phenylnaphthalene unit to a polymer backbone.

Furthermore, phenanthrene (B1679779) derivatives, which can be synthesized through cyclization reactions of stilbene-like precursors that share structural similarities with phenylnaphthalenes, are also explored as emitter materials in OLEDs. academie-sciences.fr This suggests that the fundamental chromophore of the phenylnaphthalene system has the potential for light emission, which could be tuned by appropriate functionalization. The nitro group in this compound, being a strong electron-withdrawing group, could be used to modulate the electronic properties of the phenylnaphthalene core, potentially leading to materials with tailored energy levels for efficient charge injection and transport in optoelectronic devices.

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Both the naphthalene ring system and the nitro group of this compound are known to participate in such interactions, suggesting its potential utility in this area.

Naphthalene derivatives are frequently used as building blocks for self-assembling systems due to their propensity for π-π stacking interactions. frontiersin.orgnih.gov These interactions are a driving force in the formation of well-defined nanostructures such as fibers, gels, and vesicles. The phenyl substituent in this compound can further enhance these stacking interactions.